(4-Methoxy-6-morpholin-4-yl-[1,3,5]triazin-2-yloxy)acetonitrile
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Overview
Description
2-{[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE is a chemical compound with a complex structure that includes a triazine ring, a morpholine ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE typically involves the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine . The reaction is carried out under reflux conditions in an ethanol solution, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-{[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE involves its interaction with specific molecular targets and pathways. The triazine ring and morpholine group play crucial roles in its activity, potentially interacting with enzymes and receptors in biological systems . Further research is needed to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Acetamidine, N-hydroxy-2-(4-methoxy-6-morpholin-4-yl-[1,3,5]triazin-2-yloxy): Shares a similar triazine and morpholine structure.
2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone: Contains a morpholine and methoxy group but differs in the overall structure.
Uniqueness
2-{[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE is unique due to its specific combination of functional groups and the presence of both a triazine and morpholine ring
Properties
Molecular Formula |
C10H13N5O3 |
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Molecular Weight |
251.24 g/mol |
IUPAC Name |
2-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)oxy]acetonitrile |
InChI |
InChI=1S/C10H13N5O3/c1-16-9-12-8(15-3-6-17-7-4-15)13-10(14-9)18-5-2-11/h3-7H2,1H3 |
InChI Key |
UEOOSGBDGXDDBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)OCC#N |
Origin of Product |
United States |
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